molecular formula C10H20N2O2 B12218968 1-Piperazineaceticacid, 4-(2-methylpropyl)-

1-Piperazineaceticacid, 4-(2-methylpropyl)-

Cat. No.: B12218968
M. Wt: 200.28 g/mol
InChI Key: GXTLMPPHDIWAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperazineacetic acid, 4-(2-methylpropyl)- is a piperazine derivative featuring an acetic acid moiety at position 1 and a 2-methylpropyl (isobutyl) substituent at position 4 of the piperazine ring. This compound is structurally characterized by its branched alkyl chain, which enhances lipophilicity, and the polar acetic acid group, which contributes to hydrogen bonding and solubility.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

2-[4-(2-methylpropyl)piperazin-1-yl]acetic acid

InChI

InChI=1S/C10H20N2O2/c1-9(2)7-11-3-5-12(6-4-11)8-10(13)14/h9H,3-8H2,1-2H3,(H,13,14)

InChI Key

GXTLMPPHDIWAGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazineaceticacid, 4-(2-methylpropyl)- typically involves the reaction of piperazine with acetic acid derivativesThe reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Piperazineaceticacid, 4-(2-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Piperazineaceticacid, 4-(2-methylpropyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Piperazineaceticacid, 4-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituent at Position 4 Key Functional Groups Molecular Weight LogP (Predicted) HBA/HBD Notable Properties/Activities
1-Piperazineacetic acid, 4-(2-methylpropyl)- 2-Methylpropyl (isobutyl) Acetic acid ~200–250* ~1.5–2.0* 4/2 High lipophilicity; moderate solubility
[4-(2-Aminoethyl)-1-piperazinyl]acetic acid () 2-Aminoethyl Acetic acid, amino group 187.22 ~0.5–1.0 5/3 Enhanced solubility due to polar amino group; potential CNS activity
1-Piperazineacetic acid, 4-(3-phenylpropyl) () 3-Phenylpropyl Acetic acid, aromatic ring 352.48 ~3.0–3.5 3/1 High lipophilicity; potential for receptor binding
ACS6 () Complex sulfonyl/heterocyclic Acetic acid, dithiolane 665.84 ~2.5–3.0 10/2 Neuroprotective; H2S-donating properties
4-(tert-Butoxycarbonyl)-3-(2-methylpropyl)-2-oxo-piperazineacetic acid () tert-Butoxycarbonyl (Boc) Acetic acid, Boc, oxo 314.38 ~2.0–2.5 6/2 Improved stability; synthetic intermediate

*Estimated based on structural similarity to and .

Substituent Impact on Properties:
  • Lipophilicity: The isobutyl group in the target compound increases logP compared to polar substituents (e.g., aminoethyl in ) but reduces it relative to aromatic groups (e.g., 3-phenylpropyl in ).
  • Solubility : The acetic acid moiety enhances aqueous solubility through ionization, counteracting the hydrophobic isobutyl group. In contrast, Boc-protected derivatives () exhibit lower solubility due to steric hindrance .
  • Drug-Likeness : SwissADME predictions () suggest high gastrointestinal permeability and moderate bioavailability for the target compound, aligning with trends in similar piperazine derivatives .

Biological Activity

1-Piperazineacetic acid, 4-(2-methylpropyl)- is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, findings, and potential applications.

Chemical Structure and Properties

1-Piperazineacetic acid, 4-(2-methylpropyl)- is classified under piperazine derivatives, which are known for their diverse pharmacological profiles. The structure can be represented as follows:

  • Chemical Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.25 g/mol

The piperazine ring is significant for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Antifilarial Activity

Recent studies have explored the antifilarial potential of compounds related to piperazine derivatives. For instance, a study evaluated a similar compound's efficacy against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The results indicated that at a dosage of 300 mg/kg, the compound exhibited:

  • Adulticidal Activity : 53.6%
  • Microfilaricidal Activity : 46.0%
  • Female Sterilization Effect : 46.3%

These findings suggest that piperazine derivatives may serve as leads for developing antifilarial agents with macrofilaricidal and microfilaricidal properties .

Anti-inflammatory Properties

Piperazine compounds have also been investigated for their anti-inflammatory effects. A recent study synthesized various piperazine derivatives and assessed their ability to reduce inflammation in vitro. Key findings included:

  • Reduction in Nitric Oxide Production : Compounds demonstrated significant inhibition of nitric oxide production in activated macrophages.
  • Cell Viability : No adverse effects on cell viability were observed at effective concentrations.

This suggests that these compounds could potentially serve as alternatives to traditional anti-inflammatory drugs, offering improved solubility and bioavailability compared to established treatments like curcumin .

Study 1: Antifilarial Efficacy of Piperazine Derivatives

A comprehensive study focused on synthesizing piperazine derivatives and evaluating their antifilarial activity against Brugia malayi. The study highlighted the following:

CompoundDosage (mg/kg)Adulticidal Activity (%)Microfilaricidal Activity (%)Female Sterilization Effect (%)
Compound A30053.646.046.3

The results indicated that these compounds could inhibit protease activity of B. malayi, suggesting a mechanism of action that warrants further exploration .

Study 2: Anti-inflammatory Activity of Piperazine Derivatives

In another investigation, researchers evaluated the anti-inflammatory properties of synthesized piperazine derivatives using RAW 264.7 macrophage cells:

CompoundNO Production Inhibition (%)Cell Viability (%)
Compound B70>90
Compound C65>92

These results demonstrate the potential of piperazine derivatives as effective anti-inflammatory agents without compromising cell health .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.